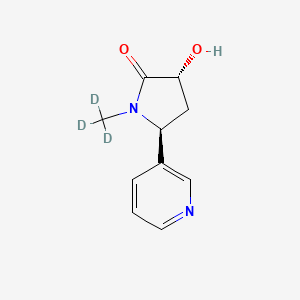

trans-3'-Hydroxy Cotinine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trans-3'-Hydroxy Cotinine-d3 involves a straightforward method developed for the preparation from cotinine. Desai and Amin (1990) describe a two-step process using NaN[(CH3)3Si]2 and dibenzyl peroxydicarbonate, followed by base-catalyzed hydrolysis, to produce trans-3'-Hydroxycotinine efficiently (Desai & Amin, 1990). Another synthesis route involves deprotonation of (S)-cotinine with lithium diisopropylamide (LDA) followed by oxidation, yielding a high-purity trans isomer (Jacob, Shulgin, & Benowitz, 1990).

Molecular Structure Analysis

While specific studies focusing solely on the molecular structure analysis of this compound were not identified, the process of its synthesis and the chemical reactions it undergoes imply a complex structure that allows for its significant role as a metabolite in nicotine metabolism.

Chemical Reactions and Properties

Trans-3'-Hydroxycotinine is primarily metabolized to cotinine and then further metabolized to trans-3'-Hydroxycotinine in the human liver, a process catalyzed by CYP2A6 enzymes. This metabolism is a key aspect of its chemical property, indicating its role in nicotine metabolism and potential implications for understanding individual differences in nicotine dependency (Nakajima et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point of this compound, were not directly discussed in the available literature. However, the methods developed for its detection, including gas chromatography-mass spectrometry, imply a level of volatility and stability conducive to such analytical techniques (Ji et al., 1999).

Chemical Properties Analysis

This compound's chemical properties, particularly its reactivity and stability, are highlighted through its synthesis and metabolic pathways. Its role as a biomarker for tobacco smoke exposure and its quantification in human serum and urine samples through advanced chromatographic methods underscore its significant chemical stability and reactivity under physiological conditions (Pichini et al., 1992).

Applications De Recherche Scientifique

Nicotine Metabolism and Pharmacologic Responses : Trans-3'-Hydroxy Cotinine (3-HC) is a significant metabolite of nicotine. A study characterized the disposition kinetics of 3-HC in smokers, including its metabolism to trans-3'-hydroxycotinine glucuronide (3-HC-Gluc), and examined pharmacologic responses to 3-HC. The study found that 3-HC did not have nicotine-like cardiovascular effects, extending our understanding of nicotine metabolism and its variability among individuals (Benowitz & Jacob, 2001).

Biomarker for Tobacco Exposure : Trans-3'-Hydroxycotinine is considered a superior biomarker for identifying tobacco exposure. The ratio of 3HC to cotinine serves as an indicator of cytochrome P450 2A6 activity, which is vital for individualizing pharmacotherapy for tobacco addiction. A novel method using surface-enhanced Raman spectroscopy coupled with thin-layer chromatography was developed for quantifying these biomarkers in human urine samples (Huang, Han, & Li, 2013).

Environmental Tobacco Smoke Exposure in Children : The utility of urinary trans-3'-hydroxy cotinine (3HC) as a biomarker of environmental tobacco smoke (ETS) exposure was investigated in children. This study found that 3HC, along with cotinine (COT), can reliably measure and serve as strong biomarkers of ETS exposure in children (Matt et al., 2006).

Genetic and Environmental Influences on Metabolism : The ratio of trans-3′hydroxycotinine/cotinine (3HC/COT) is a marker of CYP2A6 activity, an important determinant of nicotine metabolism. A study combined genetic epidemiologic and pharmacogenetic investigation of the 3HC/COT ratio, highlighting the substantial genetic factors in determining variation in plasma 3HC/COT ratio (Swan et al., 2009).

Synthesis for Research Purposes : A simple method for the preparation of trans-3'-hydroxycotinine from cotinine was developed, facilitating its availability for various studies. This method is crucial for research involving trans-3'-hydroxycotinine as a metabolite of nicotine (Desai & Amin, 1990).

Mécanisme D'action

Target of Action

trans-3’-Hydroxy Cotinine-d3 is a product of the metabolism of the primary nicotine metabolite, cotinine . It primarily targets the CYP2A6 enzyme , which is involved in the metabolic breakdown of nicotine .

Mode of Action

The interaction of trans-3’-Hydroxy Cotinine-d3 with its target, the CYP2A6 enzyme, results in the metabolic breakdown of nicotine. This process transforms nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 .

Biochemical Pathways

The biochemical pathway affected by trans-3’-Hydroxy Cotinine-d3 is the nicotine metabolic pathway . The CYP2A6 enzyme metabolizes nicotine into cotinine, which is then further metabolized into trans-3’-Hydroxy Cotinine-d3 . This process affects the overall clearance of nicotine from the body.

Pharmacokinetics

The pharmacokinetics of trans-3’-Hydroxy Cotinine-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of cotinine, which has a longer metabolic half-life compared to trans-3’-Hydroxy Cotinine-d3 (16 hours vs. 5 hours) . The ratio of trans-3’-Hydroxy Cotinine-d3 to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body .

Result of Action

The molecular and cellular effects of trans-3’-Hydroxy Cotinine-d3’s action are primarily related to its role in the metabolism of nicotine. By being a product of nicotine metabolism, it serves as a biomarker for nicotine exposure and CYP2A6 enzymatic activity . This measure of nicotine metabolism has been used to study tobacco and secondhand smoke exposure .

Action Environment

The action, efficacy, and stability of trans-3’-Hydroxy Cotinine-d3 can be influenced by various environmental factors. For instance, exposure to environmental tobacco smoke can increase the levels of trans-3’-Hydroxy Cotinine-d3, as it is a metabolite of nicotine . Additionally, factors such as the individual’s metabolic rate, the presence of other substances, and genetic variations in the CYP2A6 enzyme can also influence the action of trans-3’-Hydroxy Cotinine-d3 .

Orientations Futures

Future research could focus on the racial and age-related differences in TSE, most likely due to slower nicotine metabolism in non-Hispanic Black children and in younger children . Additionally, the development and validation of a quantitation method based on LC-ESI-MS/MS for reliable determination of blood plasma levels of nicotine and its main metabolites cotinine and trans-3’-hydroxycotinine could be a focus .

Propriétés

IUPAC Name |

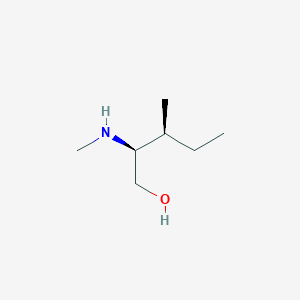

(3R,5S)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKCJXZZNAUIQN-IRPRQUBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159956-78-2 |

Source

|

| Record name | 159956-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)

![6-Fluoro-N-(4-(trifluoroMethyl)phenethyl)pyrido[2,3-d]pyriMidin-4-aMine](/img/no-structure.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)